7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide
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Overview
Description
7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide typically involves a multi-step process. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates. The ester group is then hydrolyzed, and the resulting carboxylic acids are amidated with primary and secondary aliphatic amines to furnish the final product .
Chemical Reactions Analysis
7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazolo[1,5-a]pyrimidine ring.
Cyclization: Cyclization reactions can be performed to form additional ring structures, enhancing the compound’s biological activity.
Scientific Research Applications
7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: It is explored for its potential therapeutic applications, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s photophysical properties are attributed to the electron-donating groups at position 7 on the fused ring, which enhance absorption and emission behaviors .
Comparison with Similar Compounds
Similar compounds to 7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with significant cytotoxic activities against various cancer cell lines.
Indole derivatives: These compounds exhibit a range of biological activities, including anti-inflammatory and analgesic effects.
The uniqueness of this compound lies in its specific structural features and the presence of the thiophen-3-ylmethyl group, which enhances its biological activity and photophysical properties .
Properties
IUPAC Name |
7-N-methyl-7-N-(thiophen-3-ylmethyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-18(7-9-3-5-22-8-9)14(21)11-2-4-16-13-10(12(15)20)6-17-19(11)13/h2-6,8H,7H2,1H3,(H2,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBPFHWPNKKYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2=CC=NC3=C(C=NN23)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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